molecular formula C17H21NO3 B15034000 Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate

Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate

Cat. No.: B15034000
M. Wt: 287.35 g/mol
InChI Key: GXFUTSFNTOPMTG-UHFFFAOYSA-N
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Description

Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate is an organic compound with a complex structure that includes an ester, a ketone, and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 5,5-dimethyl-3-oxocyclohex-1-en-1-yl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoate

InChI

InChI=1S/C17H21NO3/c1-4-21-16(20)12-5-7-13(8-6-12)18-14-9-15(19)11-17(2,3)10-14/h5-9,18H,4,10-11H2,1-3H3

InChI Key

GXFUTSFNTOPMTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C

Origin of Product

United States

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